3-Ethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbicyclo[221]heptan-2-one is a bicyclic ketone with the molecular formula C9H14O It is a derivative of norbornanone, characterized by the presence of an ethyl group at the third position of the bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[2.2.1]heptan-2-one typically involves the alkylation of norbornanone derivatives. One common method is the reaction of norcamphor (bicyclo[2.2.1]heptan-2-one) with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group or other substituents on the bicyclic ring can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Ethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethylbicyclo[2.2.1]heptan-2-one depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary based on the derivative and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Norcamphor (Bicyclo[2.2.1]heptan-2-one): The parent compound without the ethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A similar compound with two methyl groups at the third position.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another derivative with three methyl groups.
Uniqueness
3-Ethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs .
Properties
CAS No. |
54345-87-8 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-ethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-2-8-6-3-4-7(5-6)9(8)10/h6-8H,2-5H2,1H3 |
InChI Key |
VFEKLKVQRNGGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.